disodium;9H-fluorene-2,7-disulfonate
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Overview
Description
Disodium;9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C₁₃H₁₀O₆S₂·2Na. It is a derivative of fluorene, where two sulfonic acid groups are attached to the 2 and 7 positions of the fluorene ring, and the disodium salt form is commonly used.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with fluorene as the starting material.
Sulfonation Reaction: Fluorene undergoes sulfonation using concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting disulfonic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the sulfonation and neutralization steps are often carried out in large batch reactors.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonic acid groups to their corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of fluorene.
Reduction Products: Alcohols derived from the reduction of sulfonic acid groups.
Substitution Products: Compounds where the sulfonic acid groups are replaced by other functional groups.
Scientific Research Applications
Disodium;9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in biological studies to label and track biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which disodium;9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. For example, in fluorescent labeling, the compound binds to target molecules and emits fluorescence upon excitation, allowing for visualization and tracking.
Molecular Targets and Pathways Involved:
Fluorescent Labeling: The compound targets specific biomolecules and interacts with them to produce a fluorescent signal.
Drug Development: It may interact with biological targets such as enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Fluorene: The parent compound without sulfonic acid groups.
9H-Fluorene-2-sulfonic acid: A related compound with a single sulfonic acid group.
9H-Fluorene-2,7-dibromide: A compound with bromine atoms instead of sulfonic acid groups.
Uniqueness: Disodium;9H-fluorene-2,7-disulfonate is unique due to its dual sulfonic acid groups, which impart specific chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
disodium;9H-fluorene-2,7-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2.2Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPQOKGYBYQHO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Na2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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